molecular formula C4H7Cl B3425914 1-Chloro-2-butene CAS No. 4894-61-5

1-Chloro-2-butene

Cat. No. B3425914
CAS RN: 4894-61-5
M. Wt: 90.55 g/mol
InChI Key: YTKRILODNOEEPX-NSCUHMNNSA-N
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Description

1-Chloro-2-butene, also known as Crotyl chloride, is a colorless liquid . It has been used to investigate the kinetics of the reactions of atomic chlorine with a series of unsaturated aldehydes and ketones at 298K .


Synthesis Analysis

This compound can be synthesized from Crotonyl alcohol . It reacts with trichlorosilane in the presence of tertiary amine and copper salts to give the corresponding allyltrichlorosilanes .


Molecular Structure Analysis

The molecular formula of this compound is C4H7Cl . Its molecular weight is 90.551 . The IUPAC Standard InChI is InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3 .


Chemical Reactions Analysis

This compound, due to its specific structural and electronic characteristics, does not undergo typical nucleophilic substitution reactions (SN1 or SN2) .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 84.5±0.0 °C at 760 mmHg, and a vapor pressure of 80.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.1±3.0 kJ/mol and a flash point of -15.0±0.0 °C . Its index of refraction is 1.426 .

Scientific Research Applications

Polymerization and Material Science

1-Chloro-2-butene, and related compounds, have significant applications in polymerization processes and material science. For instance, the controlled polymerization of 2-chloro-1,3-butadiene (a closely related compound to this compound) through reversible addition-fragmentation chain transfer polymerization demonstrates significant industrial relevance. Such polymers are used in a wide range of applications, from adhesives to integral automotive components (Pullan et al., 2013).

Chemical Reaction Dynamics and Stereochemistry

The study of chemical reactions involving this compound provides insights into reaction dynamics and stereochemistry. The kinetics and products of the reaction between chlorine atoms and cis- and trans-2-butene have been extensively studied, revealing complex mechanisms and product distributions that depend on pressure and other conditions (Kaiser et al., 2007).

Environmental and Health Studies

Research on the metabolites of this compound and related compounds has significant implications for environmental and health studies. For example, studies on 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, a carcinogenic air pollutant, contribute to our understanding of the biological transformation and potential health impacts of these compounds (Wu et al., 2019).

Catalysis and Chemical Transformations

This compound is also relevant in studies of catalysis and chemical transformations. For instance, research on the electrochemical reduction of this compound in dimethylformamide provides insights into the mechanisms of electrochemical processes, which are crucial in various industrial applications (Casado et al., 1993).

Propylene Production and Industrial Chemistry

Modified zeolites have been studied for their efficiency in transforming 1-butene (a compound structurally similar to this compound) to intensify propylene production. Such research has implications for optimizing industrial processes for propylene production (Epelde et al., 2014).

Safety and Hazards

1-Chloro-2-butene is a flammable liquid and vapor. It may cause severe skin burns and eye damage, and may cause respiratory irritation. It is fatal if inhaled and may cause cancer. It is toxic if swallowed or in contact with skin .

Mechanism of Action

Target of Action

1-Chloro-2-butene, also known as Crotyl Chloride , is a chemical compound that primarily targets organic molecules with active sites or functional groups that can undergo nucleophilic substitution or elimination reactions . These targets can include a variety of biological macromolecules such as proteins, nucleic acids, and lipids.

Mode of Action

The mode of action of this compound involves the interaction of the compound with its targets through nucleophilic substitution or elimination reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, reacts with an electrophilic carbon in the this compound molecule . This results in the replacement of the chlorine atom in the molecule or the elimination of a small molecule.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. Given its reactivity, it can potentially cause modifications to biological macromolecules, leading to altered function or damage. This could result in a variety of cellular effects, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive substances. For instance, certain conditions may enhance or inhibit its reactivity, thereby affecting its mechanism of action .

properties

IUPAC Name

(E)-1-chlorobut-2-ene
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InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
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InChI Key

YTKRILODNOEEPX-NSCUHMNNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCl
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Isomeric SMILES

C/C=C/CCl
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Molecular Formula

C4H7Cl
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DSSTOX Substance ID

DTXSID10884116
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Molecular Weight

90.55 g/mol
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Physical Description

(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-butene
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Vapor Pressure

69.0 [mmHg]
Record name 1-Chloro-2-butene
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CAS RN

4894-61-5, 591-97-9
Record name (2E)-1-Chloro-2-butene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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